mPGES-1 Whole Blood Potency Differentiation vs. Cross-Study Comparator
In the physiologically relevant LPS-induced human whole blood assay, tert-butyl 4-chloro-4-methylpiperidine-1-carboxylate suppressed PGE2 production with an IC50 of 29 nM, representing a 21-fold improvement over a cross-study comparator (CHEMBL2152710, IC50 607 nM) tested under identical conditions . This functional potency advantage suggests superior target engagement in a complex biological matrix.
Comparator CHEMBL2152710: IC50 = 607 nM
21-fold lower IC50
| Evidence Dimension | Inhibition of mPGES-1 in LPS-induced human whole blood (PGE2 suppression) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | CHEMBL2152710 (mPGES-1 inhibitor): IC50 = 607 nM |
| Quantified Difference | 21-fold lower IC50 (more potent) |
| Conditions | LPS-induced human whole blood; 20–24 hr incubation; PGE2 measured by LC-MS/MS |
Why This Matters
This whole-blood potency is a critical translational parameter for anti-inflammatory drug development; a 21-fold potency gain directly impacts the projected human efficacious dose and therapeutic window.
- [1] BindingDB. (n.d.). BDBM50142253 (CHEMBL3758924) and BDBM50393040 (CHEMBL2152710). LPS-induced human whole blood assay data. View Source
